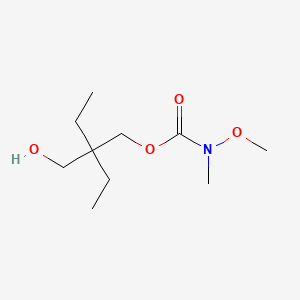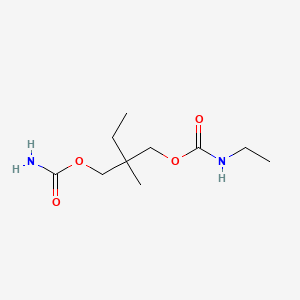
2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound with the molecular formula C6H14O2. It is a derivative of 2-ethyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-ethyl-2-methyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at elevated temperatures to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate
- 2-Butyl-2-ethyl-1,3-propanediol
- 3,3-Dimethyl-1-butanol
- 2,3-Dimethyl-2-butanol
- 2,2-Dimethyl-1,3-propanediol
Uniqueness
2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is unique due to its specific structural features and reactivity. The presence of both ethyl and methyl groups on the propanediol backbone imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
25384-68-3 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-ethylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-10(3,6-15-8(11)13)7-16-9(14)12-5-2/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
InChI Key |
SPWCVDCYIJQRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COC(=O)N)COC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


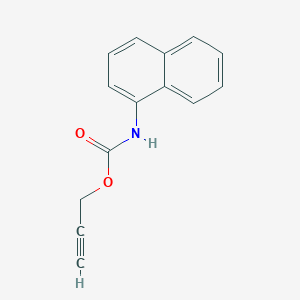
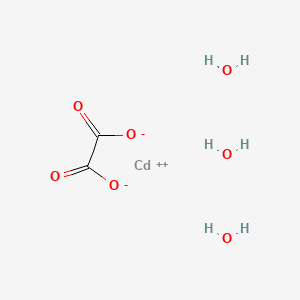
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
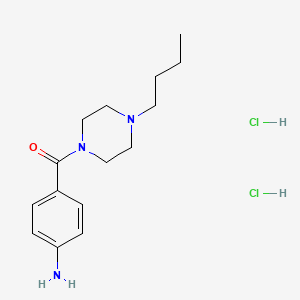
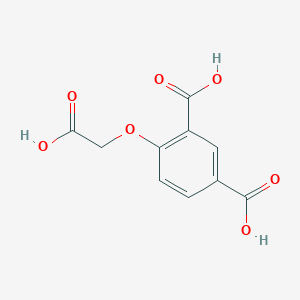
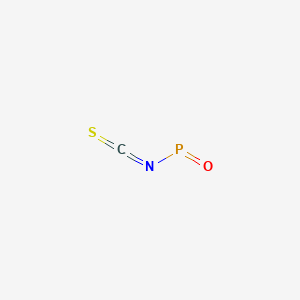
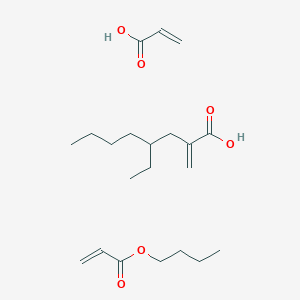
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
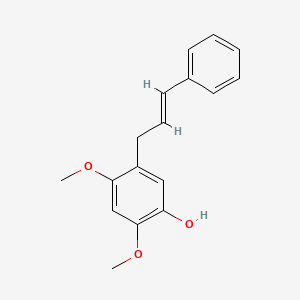
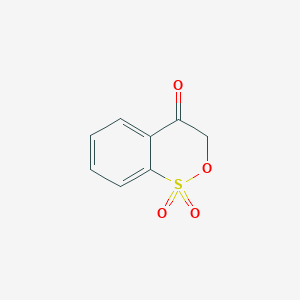
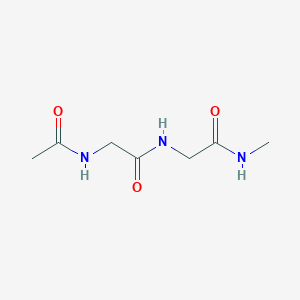
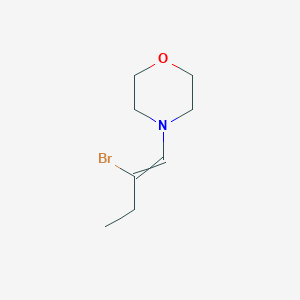
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
